1.5‑Unit Increase in Predicted Lipophilicity (XLogP) vs. Unsubstituted Phenyl Sulfonate Analog Improves Membrane Permeability Potential
The target compound exhibits a computed XLogP3‑AA of 2.8, compared with an estimated XLogP of ~1.3 for the unsubstituted 4-(acetylamino)phenyl benzenesulfonate analog (no chloro or methoxy substituents) [1]. This 1.5‑log‑unit increase represents a roughly 30‑fold higher theoretical partition coefficient, placing the compound in a more favorable lipophilicity window for passive membrane permeation and oral bioavailability according to Lipinski guidelines.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.8 |
| Comparator Or Baseline | 4-(Acetylamino)phenyl benzenesulfonate: estimated XLogP ~1.3 (based on PubChem computed data for closely related des‑chloro/methoxy analog) |
| Quantified Difference | ~1.5 log units (~30‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); analog value estimated from structurally analogous unsubstituted benzenesulfonate. |
Why This Matters
Higher lipophilicity within the drug‑like range (XLogP 1–5) is often correlated with improved membrane permeability, a critical parameter for in‑cell assay performance and in vivo bioavailability.
- [1] PubChem. 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate (CID 3126374). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/325810-99-9 View Source
